An In-Depth Technical Guide to 2-Amino-6-sulfanylpyrimidin-4(3H)-one: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 2-Amino-6-sulfanylpyrimidin-4(3H)-one: Structure, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of 2-Amino-6-sulfanylpyrimidin-4(3H)-one, a heterocyclic compound belonging to the thiouracil family of molecules. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical properties, synthesis, and potential therapeutic applications of this pyrimidine derivative.
Introduction: The Significance of the Thiouracil Scaffold
The pyrimidine nucleus is a fundamental heterocyclic scaffold found in numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] Modifications to this core structure have given rise to a vast array of derivatives with significant therapeutic applications. Among these, the thiouracil scaffold, characterized by the substitution of an oxygen atom with sulfur, has garnered considerable attention in medicinal chemistry. These compounds are known to exhibit a wide range of biological activities, including antithyroid, anticancer, antiviral, and antibacterial properties.[2][3]
2-Amino-6-sulfanylpyrimidin-4(3H)-one, the subject of this guide, is a member of this important class of compounds. Its structure, featuring an amino group at the 2-position, a sulfanyl (mercapto) group at the 6-position, and a carbonyl group at the 4-position, presents multiple points for chemical modification, making it an attractive starting point for the development of novel therapeutic agents. This guide will delve into the chemical architecture, synthetic routes, and the mechanistic basis for the biological activities of this promising molecule.
Chemical Structure and Physicochemical Properties
The chemical structure of 2-Amino-6-sulfanylpyrimidin-4(3H)-one is characterized by a pyrimidine ring with key functional groups that dictate its chemical behavior and biological activity. The IUPAC name for this compound is 2-amino-6-sulfanyl-3,4-dihydropyrimidin-4-one. It exists in tautomeric forms, with the keto-enol and thione-thiol tautomerism being particularly relevant to its reactivity and interaction with biological targets.
Key Structural Features:
-
Pyrimidine Core: A six-membered aromatic ring containing two nitrogen atoms.
-
Amino Group (-NH2) at C2: Acts as a hydrogen bond donor and can be a site for derivatization.
-
Sulfanyl Group (-SH) at C6: A nucleophilic group that can undergo S-alkylation and other modifications. It also plays a crucial role in the biological activity of many thiouracil derivatives.
-
Carbonyl Group (C=O) at C4: A hydrogen bond acceptor that contributes to the compound's polarity and potential for interaction with biological macromolecules.
A summary of the key physicochemical properties of a related compound, 2-amino-6-methylpyrimidin-4(3H)-one, is presented in the table below. While not identical, these values provide an estimation of the properties of the title compound.
| Property | Value (for 2-amino-6-methylpyrimidin-4(3H)-one) | Source |
| Molecular Formula | C5H7N3O | [4] |
| Molecular Weight | 125.13 g/mol | [4] |
| TPSA (Topological Polar Surface Area) | 71.77 Ų | [4] |
| LogP | -0.33948 | [4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
Synthesis of 2-Amino-6-sulfanylpyrimidin-4(3H)-one
The synthesis of thiouracil derivatives can be achieved through various multicomponent reaction strategies.[5] A common and efficient method involves the condensation of a β-ketoester with thiourea in the presence of a base. For 2-Amino-6-sulfanylpyrimidin-4(3H)-one, a plausible synthetic route would involve the reaction of an appropriate β-ketoester bearing a protected sulfanyl group with guanidine (as a source of the 2-amino group) or the reaction of a β-dicarbonyl compound with thiourea.
A general synthetic scheme for a related compound, 4-amino-6-hydroxy-2-mercaptopyrimidine, involves the refluxing of ethyl cyanoacetate and thiourea in methanol with a sodium salt of 2-hydroxypyridine.[6] This suggests a similar approach could be adapted for the synthesis of the title compound.
Caption: A generalized workflow for the synthesis of 2-Amino-6-sulfanylpyrimidin-4(3H)-one.
Step-by-Step Experimental Protocol (Generalized):
A representative protocol for the synthesis of a thiouracil derivative is as follows:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the starting β-ketoester (1 equivalent) and thiourea (1.1 equivalents) in absolute ethanol.
-
Addition of Base: To this solution, add a solution of sodium ethoxide in ethanol (1.2 equivalents) dropwise at room temperature.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidification: Acidify the aqueous solution with a dilute acid (e.g., HCl) to a pH of 5-6 to precipitate the product.
-
Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.[1]
Spectroscopic Characterization
The structural elucidation of 2-Amino-6-sulfanylpyrimidin-4(3H)-one relies on standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the pyrimidine ring and the amino group. The chemical shifts of the amino protons can vary depending on the solvent and concentration and will appear as a broad singlet.[7] The proton on the pyrimidine ring will likely appear as a singlet in the aromatic region.
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. Key signals would include those for the carbonyl carbon (C4), the thione carbon (C6), and the carbon bearing the amino group (C2), along with the other ring carbons.
Representative Spectral Data for a Related Pyrimidine Derivative: [8]
| Nucleus | Chemical Shift (δ, ppm) |
| ¹H | Varies depending on substitution |
| ¹³C | Varies depending on substitution |
4.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.
Expected FT-IR Absorption Bands: [9]
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretching (amino group) | 3400 - 3200 |
| C=O stretching (carbonyl group) | 1700 - 1650 |
| C=N stretching (pyrimidine ring) | 1650 - 1550 |
| C=S stretching (thione group) | 1250 - 1020 |
Biological Activity and Therapeutic Potential
Thiouracil derivatives, including 2-Amino-6-sulfanylpyrimidin-4(3H)-one, are of significant interest in drug discovery due to their diverse biological activities. The primary therapeutic areas of investigation for this class of compounds are as antithyroid and anticancer agents.
5.1. Antithyroid Activity
The most well-established therapeutic use of thiouracil derivatives is in the management of hyperthyroidism.[5] They function by inhibiting the enzyme thyroid peroxidase (TPO), which is essential for the synthesis of thyroid hormones (T3 and T4).[3][10]
Mechanism of Action in Hyperthyroidism:
-
Inhibition of Thyroid Peroxidase (TPO): Thiouracils act as suicide substrates for TPO, preventing the iodination of tyrosine residues on thyroglobulin.[11]
-
Inhibition of T4 to T3 Conversion: Some thiouracil derivatives, like propylthiouracil, also inhibit the peripheral deiodination of thyroxine (T4) to the more active triiodothyronine (T3).
Caption: Inhibition of thyroid hormone synthesis by a thiouracil derivative.
5.2. Anticancer Activity
Numerous studies have highlighted the potential of pyrimidine derivatives as anticancer agents.[1][2] Thiouracil-based compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.
Potential Anticancer Mechanisms:
-
Inhibition of Cyclin-Dependent Kinases (CDKs): Some pyrimidine derivatives have been identified as inhibitors of CDKs, which are key regulators of the cell cycle.[12][13] Inhibition of CDKs can lead to cell cycle arrest and apoptosis.
-
Induction of Apoptosis: Thiouracil derivatives can induce programmed cell death in cancer cells through various signaling pathways.
-
Inhibition of other Kinases: The pyrimidine scaffold can be tailored to inhibit other kinases involved in cancer progression.
Caption: Potential mechanism of anticancer activity via CDK2 inhibition.
Quantitative Data on Biological Activity (Representative for Thiouracil Derivatives):
| Cell Line | IC₅₀ (µM) | Compound Type | Source |
| MRSA (biofilm inhibition) | 20.7-22.4 | Quinazolinonyl aminopyrimidine | [14] |
| Renal Cancer Cell Lines | Varies | 4-aminopyrazolo[3,4-d]pyrimidine | [15] |
| Hep3B (HCC) | 25.2 | Aminotrimethylpyridinol derivative | [16] |
| Huh7 (HCC) | 4.5 | Aminotrimethylpyridinol derivative | [16] |
Conclusion and Future Directions
2-Amino-6-sulfanylpyrimidin-4(3H)-one represents a versatile chemical scaffold with significant potential for the development of novel therapeutic agents. Its established role as a thiouracil derivative suggests promising applications in the treatment of hyperthyroidism and various cancers. The synthetic accessibility and the presence of multiple functional groups for derivatization provide a solid foundation for structure-activity relationship (SAR) studies aimed at optimizing its potency and selectivity for specific biological targets.
Future research should focus on the development of a robust and scalable synthesis for this specific compound, followed by a thorough in vitro and in vivo evaluation of its biological activities. Detailed mechanistic studies are also warranted to fully elucidate the signaling pathways through which it exerts its therapeutic effects. The insights gained from such investigations will be invaluable for the rational design of next-generation thiouracil-based drugs with improved efficacy and safety profiles.
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